Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate
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Overview
Description
Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate is a complex organic compound that features a quinoline and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates to form the target compound. Common reagents used in these reactions include ethyl benzoate, 2-hydroxyquinoline, and various catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline and oxadiazole compounds.
Scientific Research Applications
Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The oxadiazole ring can interact with various enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Acetylquinoline: Known for its antimicrobial and anticancer activities.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2-Hydroxyquinoline: Known for its applications in materials science and as a ligand in coordination chemistry.
Uniqueness
Ethyl 2-{3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate is unique due to the combination of the quinoline and oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-2-31-23(30)15-8-4-6-10-18(15)24-19(28)11-12-20-26-21(27-32-20)16-13-14-7-3-5-9-17(14)25-22(16)29/h3-10,13H,2,11-12H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMODYAXGRNJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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